molecular formula C15H12ClNO3S B252947 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252947
M. Wt: 321.8 g/mol
InChI Key: OPDQRMKDLMUBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a synthetic compound that inhibits the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. These pathways play important roles in the regulation of cell growth, differentiation, and survival, and their dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exerts its effects by inhibiting the activity of JAK and STAT proteins, which are involved in the signaling pathways of various cytokines and growth factors. By blocking these pathways, 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can disrupt the proliferation and survival of cancer cells, modulate immune responses, and reduce inflammation.
Biochemical and Physiological Effects:
5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, suppression of immune cell activity, and reduction of inflammation. These effects are mediated through the inhibition of JAK and STAT signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its specificity for JAK and STAT proteins, which allows for targeted inhibition of these pathways without affecting other signaling pathways. However, 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been shown to have off-target effects on other proteins, which can limit its specificity and efficacy. Additionally, 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can have variable effects depending on the cell type and disease context, which can complicate its use in lab experiments.

Future Directions

Future research on 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one could explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could investigate the mechanisms underlying the off-target effects of 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one and develop more specific inhibitors of JAK and STAT signaling pathways. Furthermore, the combination of 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one with other therapies, such as immunotherapy and targeted therapy, could be explored for enhanced therapeutic efficacy.

Synthesis Methods

5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 5-chloro-3-hydroxyindole-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-(5-methyl-2-thienyl)acetic acid and oxalyl chloride. The resulting intermediate is then reacted with 2-aminoethanol and acetic anhydride to yield 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. In autoimmune disorders, 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to suppress the activity of immune cells and reduce inflammation. In inflammatory conditions, 5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C15H12ClNO3S

Molecular Weight

321.8 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1H-indol-2-one

InChI

InChI=1S/C15H12ClNO3S/c1-8-2-5-13(21-8)12(18)7-15(20)10-6-9(16)3-4-11(10)17-14(15)19/h2-6,20H,7H2,1H3,(H,17,19)

InChI Key

OPDQRMKDLMUBLP-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Canonical SMILES

CC1=CC=C(S1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

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